2,2'-(Cyclohexylmethylene)bis(6-ethyl-4-methylphenol)
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Overview
Description
2,2’-(Cyclohexylmethylene)bis(6-ethyl-4-methylphenol) is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of a cyclohexylmethylene group bridging two phenolic rings, each substituted with ethyl and methyl groups. Its molecular formula is C25H36O2, and it is commonly used as an antioxidant in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Cyclohexylmethylene)bis(6-ethyl-4-methylphenol) typically involves the condensation of cyclohexanone with 6-ethyl-4-methylphenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is often subjected to rigorous quality control measures to ensure its purity and performance in various applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Cyclohexylmethylene)bis(6-ethyl-4-methylphenol) undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated and nitrated derivatives of the original compound.
Scientific Research Applications
2,2’-(Cyclohexylmethylene)bis(6-ethyl-4-methylphenol) has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant to enhance the stability of drug formulations.
Industry: Employed in the production of plastics, rubber, and other materials to improve their durability and lifespan.
Mechanism of Action
The primary mechanism of action of 2,2’-(Cyclohexylmethylene)bis(6-ethyl-4-methylphenol) is its ability to act as an antioxidant. It achieves this by donating hydrogen atoms from its phenolic groups to neutralize free radicals, thereby preventing oxidative damage to materials and biological systems. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
Uniqueness
2,2’-(Cyclohexylmethylene)bis(6-ethyl-4-methylphenol) is unique due to the presence of the cyclohexylmethylene group, which imparts distinct steric and electronic properties compared to its analogs. This structural feature enhances its antioxidant activity and makes it particularly effective in applications where high stability and performance are required.
Properties
CAS No. |
592540-98-2 |
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Molecular Formula |
C25H34O2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-[cyclohexyl-(3-ethyl-2-hydroxy-5-methylphenyl)methyl]-6-ethyl-4-methylphenol |
InChI |
InChI=1S/C25H34O2/c1-5-18-12-16(3)14-21(24(18)26)23(20-10-8-7-9-11-20)22-15-17(4)13-19(6-2)25(22)27/h12-15,20,23,26-27H,5-11H2,1-4H3 |
InChI Key |
JYFBFBZZIAHSND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C)C(C2CCCCC2)C3=CC(=CC(=C3O)CC)C)O |
Origin of Product |
United States |
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